molecular formula C8H7N3O2 B13788607 3-Amino-1-hydroxyquinoxalin-2(1H)-one CAS No. 90004-24-3

3-Amino-1-hydroxyquinoxalin-2(1H)-one

Cat. No.: B13788607
CAS No.: 90004-24-3
M. Wt: 177.16 g/mol
InChI Key: WFFASBNYHWYRPM-UHFFFAOYSA-N
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Description

3-Amino-1-hydroxyquinoxalin-2(1H)-one is a heterocyclic compound that contains both amino and hydroxy functional groups attached to a quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-hydroxyquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of o-phenylenediamine with glyoxal or its derivatives in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production, including considerations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-hydroxyquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: Both the amino and hydroxy groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions depend on the specific substituents being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoxaline-2,3-dione, while reduction could produce a 3-aminoquinoxaline.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its bioactive properties.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-hydroxyquinoxalin-2(1H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the amino and hydroxy groups.

    2,3-Dihydroxyquinoxaline: Contains two hydroxy groups instead of one.

    3-Aminoquinoxaline: Lacks the hydroxy group.

Uniqueness

3-Amino-1-hydroxyquinoxalin-2(1H)-one is unique due to the presence of both amino and hydroxy functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

90004-24-3

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-1-hydroxyquinoxalin-2-one

InChI

InChI=1S/C8H7N3O2/c9-7-8(12)11(13)6-4-2-1-3-5(6)10-7/h1-4,13H,(H2,9,10)

InChI Key

WFFASBNYHWYRPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=O)N2O)N

Origin of Product

United States

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